molecular formula C11H8BrClN2O B13496294 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13496294
M. Wt: 299.55 g/mol
InChI Key: RLZVQPPPTCGIBO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the third position and a chlorine atom at the fourth position on the pyrazole ring, making it a unique and valuable chemical entity .

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

1-[3-bromo-4-(4-chloropyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H8BrClN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3

InChI Key

RLZVQPPPTCGIBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:

Biological Activity

1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one, with the CAS number 1343801-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

The molecular formula for 1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one is C11H8BrClN2O. It features a pyrazole ring substituted with bromine and chlorine atoms, which are known to influence biological activity through various mechanisms.

Antibacterial Activity

Research indicates that compounds with halogen substitutions, such as bromine and chlorine, can exhibit significant antibacterial properties. The compound has been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

In a study focusing on pyrazole derivatives, it was found that the presence of halogen groups enhanced the antibacterial efficacy against both S. aureus and E. coli . The compound exhibited complete bactericidal activity within 8 hours against these strains.

Antifungal Activity

The antifungal potential of 1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one has also been evaluated. While specific MIC values for fungal strains were not detailed in the available literature, similar pyrazole derivatives have shown varying degrees of antifungal activity, suggesting potential efficacy for this compound as well .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including 1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one. The study highlighted the role of halogen substituents in enhancing biological activity:

"The presence of bromine and chlorine significantly influenced the bioactivity of the synthesized compounds, leading to improved antimicrobial properties" .

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